REACTION_CXSMILES
|
[Br:1][C:2]1[N:7]=[C:6]([N:8]2[CH2:14][CH2:13][CH2:12][CH:11]([NH:15][CH2:16][CH2:17]CCO)[CH2:10][CH2:9]2)[CH:5]=[CH:4][CH:3]=1.C(CN)[OH:22]>>[Br:1][C:2]1[N:7]=[C:6]([N:8]2[CH2:14][CH2:13][CH2:12][CH:11]([NH:15][CH2:16][CH2:17][OH:22])[CH2:10][CH2:9]2)[CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC(=N1)N1CCC(CCC1)NCCCCO
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Name
|
|
Quantity
|
99 μL
|
Type
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reactant
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Smiles
|
C(O)CN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
=1.55 min (method B), LCMS
|
Duration
|
1.55 min
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=CC(=N1)N1CCC(CCC1)NCCO
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |